2-(Benzyloxy)-1-bromo-4-fluorobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-fluorobenzene, commonly referred to as BFB, is an aromatic compound with a wide range of applications in the scientific and industrial communities. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BFB is used in many different areas, including organic synthesis, pharmaceuticals, and materials science. The purpose of
Scientific Research Applications
Synthesis of Aryl- and Arylmethylacridinones : This compound is used in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones. The process involves the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, leading to (2-fluorophenyl)(2-halophenyl)methanones, which are then treated with benzenamines or arylmethanamines to produce these acridinones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Grignard Reagent Formation and Chemoselectivity : Another study describes a discovery-based experiment for undergraduate students, where they explore the formation of a Grignard reagent using 1-bromo-4-fluorobenzene and its reaction with benzophenone or CO2, demonstrating the concepts of chemoselectivity and synthetic application (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Carbonylative Reactions for Heterocycle Synthesis : A systematic study focused on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, highlighting the effective synthesis of six-membered heterocycles, demonstrating its utility in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).
Organometallic Chemistry and Catalysis : The compound is also important in organometallic chemistry, particularly as a solvent in transition-metal-based catalysis. Its fluorine substituents influence its ability to bind to metal centers, impacting reactivity and coordination chemistry (Pike, Crimmin, & Chaplin, 2017).
Synthetic Applications in Radiochemistry : In radiochemistry, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions, demonstrating its significance in the preparation of radiochemicals for medical applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Fluorination Techniques : The compound is also used in fluorination studies, for instance, in the fluorination of aromatic compounds with xenon difluoride, highlighting its role in the synthesis of fluorinated organic molecules (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015).
Radiation-induced Homolytic Aromatic Substitution : The compound has been studied in the context of radiation-induced reactions, such as the homolytic aromatic substitution of halogenobenzenes by arylthio- and arylsulphonyl radicals, highlighting its potential in studying radical reactions and mechanisms (Benati, Camaggi, & Zanardi, 1972).
Safety And Hazards
The safety data sheet for a similar compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle chemicals with care and use appropriate personal protective equipment.
properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
CAS RN |
202857-88-3 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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